2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
The compound is a derivative of 1,2,4-triazolone, which is a class of heterocyclic compounds containing a five-membered ring with three carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the trifluoromethyl group and the cyclopropylmethyl group suggest that this compound could have unique properties compared to other 1,2,4-triazolones.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or cyclization reactions . The trifluoromethyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the 1,2,4-triazolone ring. The trifluoromethyl group would add electron-withdrawing character, which could affect the reactivity of the compound .Scientific Research Applications
Microwave-Assisted Synthesis Applications
- Researchers have synthesized novel 4-amino- or 4-aryl-substituted 2,4-dihydro-5-[(4-trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-ones using microwave irradiation. This method was found effective for creating these compounds with specific properties. The potentiometric titration of these compounds in nonaqueous solvents like iPrOH, tBuOH, MeCN, and N,N-dimethylformamide (DMF) was also studied (Özil et al., 2010).
Structural Assessment in Complex Formation
- A study focused on the synthesis and structural assessment of certain 1,2,4-triazole derivatives, including their complex formation with HgCl2. X-ray diffractometry was used for the molecular and supramolecular structure studies of these compounds (Castiñeiras et al., 2018).
Synthesis for Antimicrobial Activities
- Research has been conducted on synthesizing novel 1,2,4-triazole derivatives and testing them for antimicrobial activities. Some of these compounds showed good or moderate activities against various microorganisms (Bektaş et al., 2007).
Crystal and Molecular Structure Analysis
- The crystal and molecular structures of related triazole compounds have been analyzed, providing insights into the molecular geometry and interactions within these molecules (Thimmegowda et al., 2008).
Future Directions
Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given that other 1,2,4-triazolones have been found to have various biological activities .
properties
IUPAC Name |
2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-9-18-19(8-10-5-6-10)13(21)20(9)12-4-2-3-11(7-12)14(15,16)17/h2-4,7,10H,5-6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQLYOFLPWSYMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)CC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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